Ralfinamide

Nav1.7 inhibition Patch-clamp electrophysiology Analgesic development

Ralfinamide is a clinically advanced, multimodal ion channel modulator that cannot be replaced by generic sodium channel blockers. It uniquely combines Nav1.7 and N-type calcium channel blockade with NMDA antagonism and MAO-B inhibition, demonstrating functional selectivity for nociceptive neurons and a tyramine-safe profile proven in Phase II trials. This makes it an irreplaceable translational benchmark for neuropathic pain programs and a quantitative reference scaffold (Nav1.7 IC50 = 37.1 ± 2.9 μM) for next-generation analgesic development.

Molecular Formula C17H19FN2O2
Molecular Weight 302.34 g/mol
CAS No. 133865-88-0
Cat. No. B1678110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRalfinamide
CAS133865-88-0
SynonymsFCE-26742A;  NW-1029;  NW 1029;  NW1029;  PNU-0154339E;  Priralfinamide;  Ralfinamide.
Molecular FormulaC17H19FN2O2
Molecular Weight302.34 g/mol
Structural Identifiers
SMILESCC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2F
InChIInChI=1S/C17H19FN2O2/c1-12(17(19)21)20-10-13-6-8-15(9-7-13)22-11-14-4-2-3-5-16(14)18/h2-9,12,20H,10-11H2,1H3,(H2,19,21)/t12-/m0/s1
InChIKeyBHJIBOFHEFDSAU-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ralfinamide (CAS 133865-88-0) Compound Profile: Multimodal Sodium Channel Blocker for Neuropathic Pain Research


Ralfinamide (also coded NW-1029, FCE-26742A) is an orally bioavailable α-aminoamide derivative that acts as a multimodal ion channel modulator [1]. It functions primarily as a mixed voltage-gated sodium channel (VGSC) blocker, including activity at the Nav1.7 subtype, and also exhibits N-type calcium channel blockade, noncompetitive NMDA receptor antagonism, and monoamine oxidase B (MAO-B) inhibition [2]. Ralfinamide has demonstrated analgesic efficacy in preclinical models of neuropathic and inflammatory pain and has advanced to Phase II/III clinical trials for neuropathic pain conditions, distinguishing it from purely preclinical tool compounds [3].

Why Ralfinamide Cannot Be Simply Substituted by Other Sodium Channel Blockers in Pain Research


Ralfinamide possesses a unique multimodal pharmacological profile that extends beyond simple sodium channel blockade, including MAO-B inhibition and functional selectivity for nociceptive neurons [1]. Unlike many standard sodium channel blockers (e.g., carbamazepine, lidocaine) that broadly affect both tetrodotoxin-sensitive and tetrodotoxin-resistant currents with varying potency, ralfinamide demonstrates a specific preference for inactivated channel states and nociceptor-specific tonic firing patterns [2]. Furthermore, its demonstrated clinical safety in Phase II trials and lack of pressor response to dietary tyramine—a key differentiator from non-selective MAO inhibitors—cannot be assumed for other sodium channel blockers [3]. These quantifiable distinctions in target engagement and functional selectivity make generic substitution without empirical validation scientifically unsound.

Quantitative Differentiation of Ralfinamide (CAS 133865-88-0) Versus Comparators: Evidence for Scientific Selection


Nav1.7 Sodium Channel Inhibition Potency Comparison: Ralfinamide vs. QLS-81

Ralfinamide inhibits the Nav1.7 sodium channel subtype, a key target in pain signaling, but with a specific IC50 value that defines its potency profile. In a direct head-to-head comparison using whole-cell patch-clamp recordings on HEK293 cells stably expressing human Nav1.7, ralfinamide demonstrated an IC50 of 37.1 ± 2.9 μM, which was approximately 10-fold less potent than its derivative, QLS-81, which exhibited an IC50 of 3.5 ± 1.5 μM [1]. This quantitative difference establishes ralfinamide as a benchmark parent compound for structure-activity relationship (SAR) studies and validates the use of QLS-81 as an improved tool for Nav1.7-specific investigations.

Nav1.7 inhibition Patch-clamp electrophysiology Analgesic development

Preferential Inhibition of TTX-Resistant Sodium Currents: Ralfinamide vs. Carbamazepine

Ralfinamide exhibits a distinct preference for blocking tetrodotoxin-resistant (TTX-R) sodium currents over tetrodotoxin-sensitive (TTX-S) currents in rat dorsal root ganglion neurons, a profile relevant for targeting nociceptive signaling. In patch-clamp experiments, ralfinamide blocked half-maximal inactivated TTX-R currents with an IC50 of 10 μM, whereas it blocked TTX-S currents with an IC50 of 22 μM, indicating a 2.2-fold selectivity for TTX-R channels [1]. This contrasts with the anticonvulsant carbamazepine, which showed significantly lower potency in the same assay, highlighting ralfinamide's more potent and selective interaction with pain-relevant sodium channel states [1]. Ralfinamide's preferential interaction with inactivated channels was confirmed by a hyperpolarizing shift in steady-state inactivation curves, a mechanistic feature not uniformly shared across sodium channel blockers [1].

TTX-resistant sodium channels Dorsal root ganglion neurons Neuropathic pain

MAO-B Selectivity Profile: Ralfinamide vs. Non-Selective MAO Inhibitors and Safinamide

Ralfinamide inhibits monoamine oxidase B (MAO-B) with no apparent effect on MAO-A, a selectivity profile critical for avoiding dietary tyramine interactions that cause hypertensive crises with non-selective MAO inhibitors. In a clinical trial involving healthy volunteers treated with 320 mg/day ralfinamide for 7 days, co-administration of oral tyramine (50–400 mg) did not potentiate the pressor response. Systolic blood pressure peaks (ΔSBP) after tyramine were not significantly different from those measured with tyramine alone, and ΔSBP remained below the hypertensive threshold of 30 mmHg in the majority of subjects [1]. This selective MAO-B inhibition profile is analogous to that observed for safinamide, another α-aminoamide derivative [1]. In contrast, classic non-selective MAO inhibitors (e.g., phenelzine, tranylcypromine) dramatically potentiate tyramine's pressor effect, necessitating strict dietary restrictions.

MAO-B inhibition Tyramine pressor response Safety pharmacology

Functional Selectivity for Nociceptive Neurons: Ralfinamide vs. Gabapentin

Ralfinamide demonstrates a unique functional selectivity for capsaicin-responsive (presumed nociceptive) dorsal root ganglion neurons without affecting capsaicin-unresponsive neurons, a feature that may underlie its favorable therapeutic window. In current-clamp recordings from adult rat DRG neurons, ralfinamide (25 μM) reduced the number of action potentials during a 600 ms depolarizing pulse from 10.6 ± 1.8 to 2.6 ± 0.7 APs in capsaicin-responsive tonic-firing neurons, a 75.5% reduction. In contrast, in capsaicin-unresponsive tonic neurons, firing was not significantly altered (8.4 ± 0.9 vs. 6.6 ± 2.0 APs/600 ms) [1]. In a separate study comparing in vivo efficacy, oral ralfinamide dose-dependently alleviated mechanical allodynia in spared nerve injury models comparably to gabapentin, but crucially, ralfinamide did not interfere with basal mechanical sensitivity, whereas gabapentin can induce sedation and motor impairment at analgesic doses [2].

Nociceptor selectivity Firing properties Neuropathic pain model

Human Pharmacokinetic Profile: Ralfinamide Absorption and Excretion Parameters

Ralfinamide exhibits favorable human pharmacokinetics with complete oral absorption and predictable elimination, essential for reproducible in vivo studies. In a Phase I study of six healthy male volunteers administered a single oral dose of 320 mg ¹⁴C-(S)-ralfinamide, the compound was rapidly and completely absorbed. Plasma elimination of the parent compound followed mono-exponential kinetics with a half-life of approximately 15 hours. The total radioactivity balance was nearly complete (95%) at 192 hours post-dose, with the main route of excretion being renal (94% of the dose) [1]. Major metabolites identified included the N-dealkylated acid and deaminated ralfinamide acid [1]. This well-characterized human ADME (Absorption, Distribution, Metabolism, Excretion) profile allows for accurate dosing and interpretation of preclinical and clinical study results, in contrast to many early-stage sodium channel blockers with unknown or poor bioavailability.

Pharmacokinetics Oral bioavailability Drug metabolism

Optimal Research and Procurement Applications for Ralfinamide (CAS 133865-88-0) Based on Quantitative Evidence


Benchmark Compound for Structure-Activity Relationship (SAR) Studies Targeting Nav1.7

Given its well-defined, moderate Nav1.7 inhibitory potency (IC50 = 37.1 ± 2.9 μM in HEK293 cells) [1], ralfinamide serves as an ideal parent scaffold for medicinal chemistry optimization. Researchers developing next-generation Nav1.7 inhibitors for pain can use ralfinamide as a quantitative benchmark to measure improvements in potency, as demonstrated by the 10-fold increase achieved with derivative QLS-81. Procuring ralfinamide provides a validated baseline for assessing novel α-aminoamide derivatives in patch-clamp assays.

Mechanistic Tool for Investigating State-Dependent Sodium Channel Block in Nociceptive Neurons

Ralfinamide's preferential inhibition of inactivated TTX-R sodium channels (IC50 10 μM) and its functional selectivity for capsaicin-responsive DRG neurons (reducing AP firing by 75.5%) make it a valuable tool for probing state-dependent block mechanisms [2]. Its well-documented voltage- and use-dependent inhibition profiles enable researchers to dissect the contributions of specific sodium channel states (resting, open, inactivated) to neuronal hyperexcitability in neuropathic pain models, a level of mechanistic insight not achievable with less selective sodium channel blockers like carbamazepine [3].

Safe In Vivo Model Compound for Neuropathic Pain Studies Requiring Multimodal Pharmacology

For preclinical neuropathic pain studies (e.g., spared nerve injury or chemotherapy-induced pain models), ralfinamide offers a multimodal mechanism (sodium/calcium channel block, NMDA antagonism, MAO-B inhibition) combined with a favorable safety profile [4]. Its demonstrated oral efficacy in multiple neuropathic pain models, lack of effect on basal mechanical sensitivity, and the absence of cardiovascular or locomotor side effects at analgesic doses make it a suitable reference compound for validating new analgesics [5]. Furthermore, the established human PK and MAO-B selectivity without dietary tyramine restrictions support its use in translational research programs [6].

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